molecular formula C18H12Cl2N2O3 B3888340 2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid

2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid

Cat. No.: B3888340
M. Wt: 375.2 g/mol
InChI Key: HTFSAMNOPZAWJN-MDWZMJQESA-N
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Description

2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a benzoic acid moiety, and chlorinated phenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including chlorination and carboxylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzoic acid
  • 2-Chloro-5-iodobenzoic acid
  • 2-Chloro-5-[(methylamino)sulfonyl]benzoic acid

Uniqueness

Compared to similar compounds, 2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid stands out due to its unique pyrazole ring structure and the presence of multiple chlorinated phenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3/c1-10-13(8-11-4-2-3-5-15(11)19)17(23)22(21-10)12-6-7-16(20)14(9-12)18(24)25/h2-9H,1H3,(H,24,25)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFSAMNOPZAWJN-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2Cl)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2Cl)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid
Reactant of Route 2
2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid
Reactant of Route 3
2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid
Reactant of Route 4
2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid
Reactant of Route 5
2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-[(4E)-4-[(2-chlorophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid

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